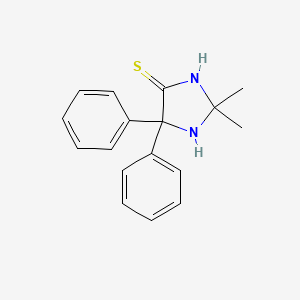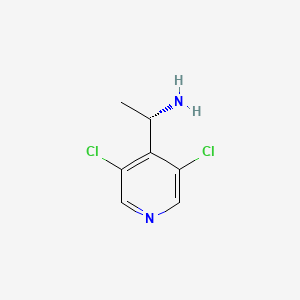
(S)-1-(3,5-Dichloropyridin-4-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(3,5-Dichloropyridin-4-yl)ethan-1-amine is a chiral amine compound that features a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,5-Dichloropyridin-4-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 3,5-dichloropyridine.
Chiral Amine Introduction: The introduction of the chiral amine group can be achieved through asymmetric synthesis or chiral resolution techniques. One common method involves the use of chiral catalysts to induce asymmetry during the formation of the amine group.
Reaction Conditions: The reaction conditions often involve the use of solvents such as ethanol or methanol, with the addition of reagents like sodium borohydride or lithium aluminum hydride for reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated synthesis systems to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(3,5-Dichloropyridin-4-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(S)-1-(3,5-Dichloropyridin-4-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (S)-1-(3,5-Dichloropyridin-4-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include signal transduction, neurotransmitter release, or enzyme catalysis.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(3,5-Dichloropyridin-4-yl)ethan-1-amine: The enantiomer of the compound, which may have different biological activities.
3,5-Dichloro-4-aminopyridine: A structurally similar compound with different substitution patterns.
1-(3,5-Dichloropyridin-4-yl)ethan-1-ol: An alcohol derivative with different chemical properties.
Uniqueness
(S)-1-(3,5-Dichloropyridin-4-yl)ethan-1-amine is unique due to its chiral nature, which can result in specific interactions with biological targets. Its dichloropyridine structure also provides distinct reactivity patterns compared to other pyridine derivatives.
Propiedades
Fórmula molecular |
C7H8Cl2N2 |
|---|---|
Peso molecular |
191.05 g/mol |
Nombre IUPAC |
(1S)-1-(3,5-dichloropyridin-4-yl)ethanamine |
InChI |
InChI=1S/C7H8Cl2N2/c1-4(10)7-5(8)2-11-3-6(7)9/h2-4H,10H2,1H3/t4-/m0/s1 |
Clave InChI |
HWIGECABZBEBOC-BYPYZUCNSA-N |
SMILES isomérico |
C[C@@H](C1=C(C=NC=C1Cl)Cl)N |
SMILES canónico |
CC(C1=C(C=NC=C1Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


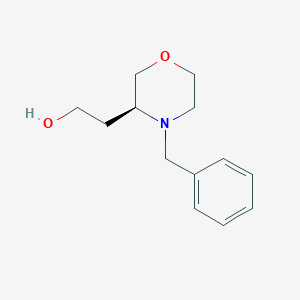
![1H,1'H-[4,4'-Biimidazole]-5,5'-diol](/img/structure/B12945924.png)
![10-(Trifluoromethyl)-3,4,12,12a-tetrahydro-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one hydrochloride](/img/structure/B12945935.png)
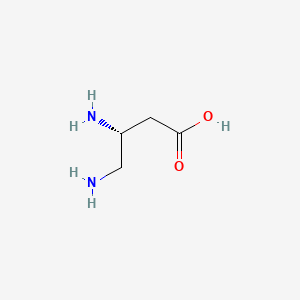

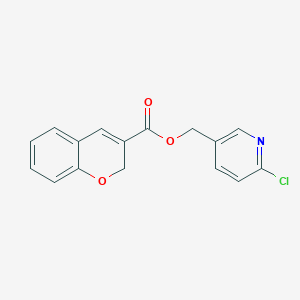
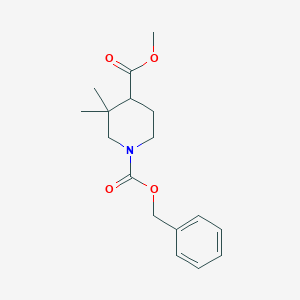
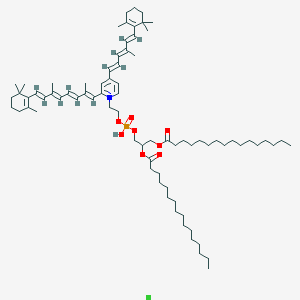

![(3AS,7aR)-octahydro-6H-pyrrolo[3,4-c]pyridin-6-one](/img/structure/B12945986.png)
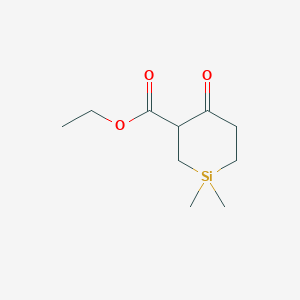
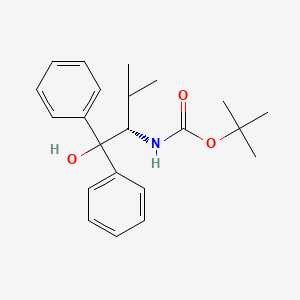
![Bicyclo[4.3.2]undecan-10-one](/img/structure/B12946006.png)
